3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a piperidin-1-ylmethyl group, and a trifluoromethyl group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the chromen-4-one core.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic or electrophilic trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-4-one core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The hydroxyl group can undergo esterification reactions with carboxylic acids or acid chlorides to form ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Esterification: Common reagents include carboxylic acids, acid chlorides, and anhydrides.
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Ester derivatives.
Scientific Research Applications
3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalation into DNA, leading to disruption of DNA replication and transcription.
Comparison with Similar Compounds
3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:
Flavonoids: Natural compounds with a similar chromen-4-one core, known for their antioxidant and anti-inflammatory properties.
Coumarins: Compounds with a similar chromen-2-one core, known for their anticoagulant and antimicrobial properties.
Chalcones: Compounds with a similar phenylpropanoid structure, known for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClF3NO4/c1-13-10-15(11-14(2)19(13)25)32-22-20(31)16-6-7-18(30)17(12-29-8-4-3-5-9-29)21(16)33-23(22)24(26,27)28/h6-7,10-11,30H,3-5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONTYNDOYCHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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